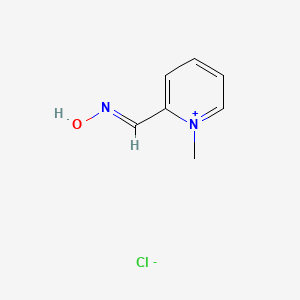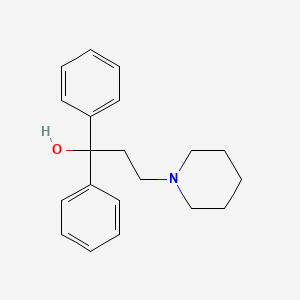
Pridinol
Übersicht
Beschreibung
Pridinol ist ein zentral wirkendes Muskelrelaxans, das seit Jahrzehnten zur Behandlung von Muskelschmerzen im Zusammenhang mit Muskelverspannungen eingesetzt wird. Es ist bekannt für seine anticholinergen Eigenschaften, die dazu beitragen, polysynaptische Reflexe zu dämpfen. This compound wird häufig als Antiparkinsonmittel und Anticholinergikum eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Methylacrylat mit Piperidin, um Methyl-3-(1-Piperidyl)propionat zu erhalten. Dieser Zwischenstoff wird dann mit Phenylmagnesiumbromid (einem Grignard-Reagenz) umgesetzt, um this compound zu produzieren. Das Endprodukt, Pridinolmesylat, wird durch Reaktion von this compound mit Methansulfonsäure in einem Äthersolvent erhalten .
Eine andere Methode verwendet Chlorethanol als Ausgangsmaterial. Chlorethanol reagiert mit Piperidin unter Bildung von 2-Piperidylethanol, das dann bromiert wird. Das bromierte Produkt reagiert mit Magnesium unter Bildung eines Grignard-Reagenzes, das dann mit Benzophenon umgesetzt wird, um this compound zu ergeben. Das this compound wird dann mit Methansulfonsäure in Ethanol umgesetzt, um Pridinolmesylat zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt in der Regel den oben genannten Synthesewegen, mit Optimierungen hinsichtlich Ausbeute, Kosten und Sicherheit. Der Prozess umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten, Grignard-Reaktionen und Salzbildung, die alle unter kontrollierten Bedingungen durchgeführt werden, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von this compound beispielsweise Ketone oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann.
Wirkmechanismus
Target of Action
Pridinol primarily targets acetylcholine receptors in the brain . Acetylcholine is a neurotransmitter that plays a crucial role in muscle contraction and relaxation. By targeting these receptors, this compound can influence muscle activity.
Mode of Action
This compound acts as an atropine-like muscle relaxant . It is thought to block acetylcholine receptors in the brain, leading to the relaxation of skeletal muscle . This interaction with its targets results in the alleviation of muscle tightness and associated pain .
Biochemical Pathways
It is known that this compound’s atropine-like mechanism of action influences both smooth and striated muscles . This effect is used for the treatment of skeletal muscle tension of both central and peripheral origin .
Result of Action
The primary result of this compound’s action is the relaxation of skeletal muscle . By blocking acetylcholine receptors, this compound reduces muscle tightness and associated pain . This makes it an effective treatment for conditions involving muscle spasm and tension .
Biochemische Analyse
Biochemical Properties
Pridinol exerts its effects via an anticholinergic mechanism . It interacts with various enzymes and proteins, particularly those involved in muscle contraction and relaxation . The nature of these interactions is largely inhibitory, as this compound acts to relax muscle tension .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating muscle contraction at the cellular level . It may impact cell signaling pathways related to muscle contraction and relaxation, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its anticholinergic action . It exerts its effects at the molecular level by binding to and inhibiting the action of certain enzymes involved in muscle contraction . This can lead to changes in gene expression related to muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to have a half-life ranging from 8.97 to 34.85 hours . This suggests that this compound is relatively stable and does not degrade quickly in the body .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pridinol can be synthesized through several methods. One common method involves the reaction of methyl acrylate with piperidine to obtain methyl 3-(1-piperidyl) propionate. This intermediate is then reacted with phenyl magnesium bromide (a Grignard reagent) to produce this compound. The final product, this compound mesylate, is obtained by reacting this compound with methanesulfonic acid in an ether solvent .
Another method involves using chloroethanol as a raw material. Chloroethanol reacts with piperidine to form 2-piperidyl ethanol, which is then brominated. The brominated product reacts with magnesium to form a Grignard reagent, which is then reacted with benzophenone to yield this compound. The this compound is then reacted with methanesulfonic acid in ethanol to form this compound mesylate .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for yield, cost, and safety. The process involves multiple steps, including the preparation of intermediates, Grignard reactions, and salt formation, all carried out under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pridinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pridinol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Es wird auf seine Auswirkungen auf die Muskelentspannung und seine anticholinergen Eigenschaften untersucht.
Medizin: this compound wird zur Behandlung von Muskelschmerzen, Krämpfen und Erkrankungen wie Parkinson verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch einen anticholinergen Mechanismus. Es blockiert Acetylcholinrezeptoren im Gehirn, was zur Entspannung der Skelettmuskulatur führt. Diese Wirkung trägt zur Verringerung von Muskelkrämpfen und Schmerzen bei. Zu den genauen molekularen Zielen und beteiligten Wegen gehören muskarinische Acetylcholinrezeptoren (M1), die für seine muskelrelaxierende Wirkung verantwortlich sind .
Vergleich Mit ähnlichen Verbindungen
Pridinol ähnelt anderen anticholinergen Muskelrelaxantien, wie zum Beispiel:
Cyclobenzaprin: Wird bei Muskelkrämpfen eingesetzt, hat aber eine andere chemische Struktur.
Orphenadrin: Ein weiteres Muskelrelaxans mit anticholinergen Eigenschaften.
Methocarbamol: Wird bei Muskelschmerzen eingesetzt, wirkt aber über einen anderen Mechanismus.
Einzigartigkeit
This compound ist einzigartig in seinem spezifischen anticholinergen Mechanismus und seiner Wirksamkeit bei der Behandlung sowohl zentraler als auch peripherer Muskelkrämpfe. Seine Fähigkeit, Acetylcholinrezeptoren zu blockieren, unterscheidet es von anderen Muskelrelaxantien, die möglicherweise über andere Wege wirken .
Eigenschaften
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCLMGKHJWMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride) | |
| Record name | Pridinol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045090 | |
| Record name | Pridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone | |
| Record name | PRIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
511-45-5 | |
| Record name | Pridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridinol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75Q6SUUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-121 °C | |
| Record name | PRIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


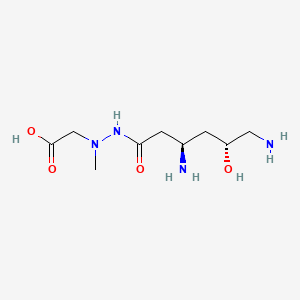
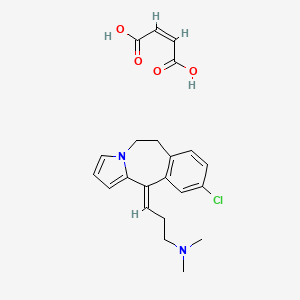
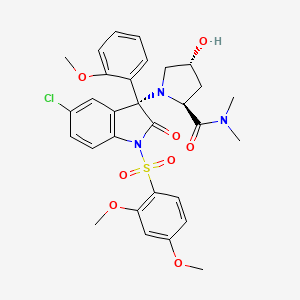
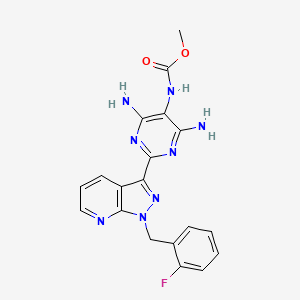

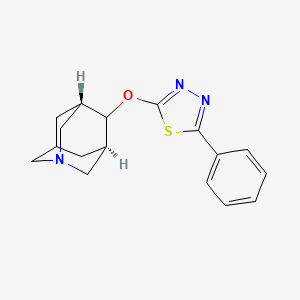


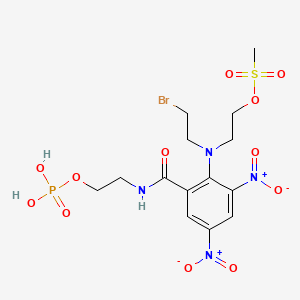
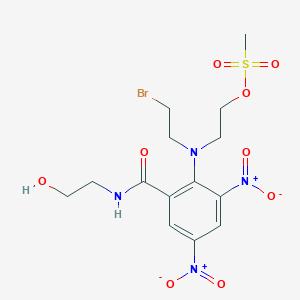

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)

